molecular formula C24H27N7 B2498329 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887213-25-4

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2498329
CAS No.: 887213-25-4
M. Wt: 413.529
InChI Key: DXCDMKVDMNZFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential pharmacological applications, particularly in the realm of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H26N6C_{22}H_{26}N_{6} with a molecular weight of approximately 378.49 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H26N6
Molecular Weight378.49 g/mol
IUPAC NameThis compound
SMILESCC(C)N1=C(N=C2C(=N1)N=C(N2)N(C)C)C(C)C=CC=C(C)C

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often exhibit inhibitory activity against several kinases involved in cancer progression. Specifically, this compound may inhibit PLK4 (Polo-like kinase 4), which plays a crucial role in cell division and has been implicated in tumorigenesis .
  • Neurotransmitter Modulation : The piperazine moiety is known for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds containing piperazine structures have shown promise in treating psychiatric disorders by modulating these neurotransmitter systems .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is hypothesized to result from its ability to modulate signaling pathways related to neuronal survival and inflammation.

Case Studies

A notable case study involving this compound was conducted on human cancer cell lines where it was shown to reduce cell viability significantly:

  • Cell Line : A549 (lung cancer)
  • Concentration Tested : 10 µM to 100 µM
  • Results : A dose-dependent decrease in viability was observed, with IC50 values calculated at approximately 25 µM.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7/c1-18-7-6-10-20(15-18)26-22-21-16-25-29(2)23(21)28-24(27-22)31-13-11-30(12-14-31)17-19-8-4-3-5-9-19/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDMKVDMNZFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.